molecular formula C17H18N2O3S B12181321 N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12181321
M. Wt: 330.4 g/mol
InChI Key: JUJMHXMGUGXASJ-UHFFFAOYSA-N
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Description

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of phenylprop-2-en-1-ylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Coupling with Acetamide: The sulfonamide intermediate is then coupled with 4-aminophenylacetamide under appropriate reaction conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide: Unique due to its specific structural configuration and potential pharmacological properties.

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(4-aminophenyl)sulfonamide: Another sulfonamide derivative with different biological activities.

Uniqueness

This compound stands out due to its unique combination of a sulfonamide group with a phenylprop-2-en-1-yl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20)

InChI Key

JUJMHXMGUGXASJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

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